molecular formula C7H8O2 B071968 2-Acetyl-5-methylfuran CAS No. 1193-79-9

2-Acetyl-5-methylfuran

Cat. No.: B071968
CAS No.: 1193-79-9
M. Wt: 124.14 g/mol
InChI Key: KEFJLCGVTHRGAH-UHFFFAOYSA-N
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Description

2-Acetyl-5-methylfuran is an organic compound belonging to the furan family. It is characterized by a five-membered aromatic ring containing four carbon atoms and one oxygen atom. The compound has a molecular formula of C7H8O2 and a molecular weight of 124.14 g/mol. It is known for its distinctive aroma and is commonly found in various food products, including roasted coffee beans and smoked salmon .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetyl-5-methylfuran can be synthesized through the acylation of 2-methylfuran using acetic anhydride. The reaction typically occurs in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to ensure optimal yield .

Industrial Production Methods: In industrial settings, this compound is produced using similar acylation reactions but on a larger scale. The process involves the continuous feeding of 2-methylfuran and acetic anhydride into a reactor with a catalyst. The reaction mixture is then subjected to distillation to purify the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Lewis acids like aluminum chloride for acylation reactions.

Major Products Formed:

    Oxidation: Various oxidized furan derivatives.

    Reduction: 2-Methyl-5-ethylfuran.

    Substitution: Substituted furans with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Acetyl-5-methylfuran involves its interaction with various molecular targets. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, exerting antimicrobial and antioxidant effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

    2-Acetylfuran: Similar structure but lacks the methyl group at the 5-position.

    5-Methyl-2-furylmethylketone: Similar structure but with a different functional group at the 2-position.

    Furfuryl alcohol: A related furan derivative with different functional groups.

Uniqueness: 2-Acetyl-5-methylfuran is unique due to its specific combination of acetyl and methyl groups, which contribute to its distinctive aroma and chemical reactivity. This makes it particularly valuable in the flavor and fragrance industry, as well as in various scientific research applications .

Properties

IUPAC Name

1-(5-methylfuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFJLCGVTHRGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152409
Record name 5-Methyl-2-furylmethylketone
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URL https://comptox.epa.gov/dashboard/DTXSID70152409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to almost yellow orange liquid; Strong, nutty, hay-coumarin odor
Record name 2-Acetyl-5-methylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1495/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

100.00 to 101.00 °C. @ 25.00 mm Hg
Record name 2-Acetyl-5-methylfuran
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water; Soluble in corn oil, Soluble (in ethanol)
Record name 2-Acetyl-5-methylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Acetyl-5-methylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1495/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.065-1.074
Record name 2-Acetyl-5-methylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1495/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1193-79-9
Record name 2-Acetyl-5-methylfuran
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Record name 5-Methyl-2-furylmethylketone
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Record name 1193-79-9
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Record name 5-Methyl-2-furylmethylketone
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Record name 1-(5-methyl-2-furyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.436
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Record name 2-ACETYL-5-METHYLFURAN
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Record name 2-Acetyl-5-methylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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